2,3-Dibromo-6,7-dimethoxynaphthalene
Description
Overview of Naphthalene (B1677914) Derivatives in Organic Synthesis and Materials Science
Naphthalene, a bicyclic aromatic hydrocarbon, and its derivatives are cornerstone molecules in organic chemistry. researchgate.net Their utility spans a wide range of applications, from the synthesis of pharmaceuticals and agrochemicals to the development of dyes and pigments. cymitquimica.comresearchgate.netacs.org In organic synthesis, the naphthalene scaffold is a common structural motif found in many natural products and biologically active compounds. acs.orggoogle.com Synthetic chemists have developed numerous methods, such as electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions, to create a diverse array of functionalized naphthalenes. researchgate.netnih.gov
Significance of Substituted Naphthalenes as Building Blocks for Advanced Materials
Substituted naphthalenes are highly significant as molecular building blocks for the construction of advanced materials due to their tunable properties and structural stability. chemicalbook.com The ability to introduce a wide variety of functional groups at specific positions on the naphthalene core allows for precise control over the resulting material's electronic, optical, and physical characteristics. chemicalbook.com This molecular engineering approach is critical for developing materials tailored for specific applications.
The following table provides examples of substituted naphthalene building blocks and their applications in materials science:
| Naphthalene Derivative | Substitution Pattern | Application Area | Reference |
|---|---|---|---|
| Naphthalene Diimides (NDIs) | Core- and Imide-Substituted | n-type Organic Field-Effect Transistors (OFETs), Electron-Transfer Systems | shuaigroup.net |
| 2,6-Dibromo-3,7-dimethoxynaphthalene | 2,6-Dibromo, 3,7-Dimethoxy | Precursor for Dibenzo-Fused Naphthodisiloles (Organic Electronics) | nih.gov |
| 2,3-dibromo-6,7-dihydroxynaphthalene | 2,3-Dibromo, 6,7-Dihydroxy | Versatile Building Block in Organic Synthesis | lookchem.com |
Historical Context and Initial Research Trajectories of 2,3-Dibromo-6,7-dimethoxynaphthalene
While the broader family of naphthalene derivatives has been a subject of chemical investigation for over a century, the specific historical details and initial synthesis of this compound are not extensively documented in seminal, early literature. Its emergence is more recent, tied to the expanding need for precisely substituted aromatic building blocks in modern organic synthesis. Research into polysubstituted naphthalenes, particularly those with halogen and alkoxy groups, gained momentum with the development of advanced synthetic methodologies like palladium-catalyzed cross-coupling reactions. These methods provided reliable pathways to construct complex molecules that were previously difficult to access. The initial research trajectory for compounds like this compound was likely driven by its potential as a versatile intermediate. The presence of two distinct functional groups—the reactive bromo groups and the modulating methoxy (B1213986) groups—makes it an attractive precursor for creating more complex, functional π-systems.
Scope and Academic Objectives of Research on this compound
The primary academic objective for research involving this compound is its utilization as a strategic building block in the synthesis of larger, π-conjugated systems for advanced materials. The specific 2,3,6,7-substitution pattern is particularly valuable for creating linear, extended aromatic structures.
The key research objectives can be summarized as follows:
Synthesis of Novel Organic Semiconductors: The compound serves as a key precursor for synthesizing materials intended for organic electronics. The bromine atoms act as handles for further chemical transformations, such as Suzuki or Stille coupling reactions, allowing for the extension of the π-conjugated system. This is exemplified by research on 2,3,6,7-tetrasubstituted naphthalene diimides, which are targeted for use in n-type OFETs. shuaigroup.net
Development of Molecular Scaffolds: The rigid naphthalene core is an ideal scaffold for constructing complex three-dimensional molecules and supramolecular assemblies. The methoxy groups can influence intermolecular interactions and the self-assembly properties of larger molecules derived from this precursor.
Exploration of Structure-Property Relationships: By incorporating this specific isomer into different molecular architectures, researchers can systematically study how the 2,3,6,7-substitution pattern influences the photophysical and electronic properties of the final materials. This fundamental understanding is crucial for the rational design of new functional materials. nih.gov
Precursor for Complex Molecules: Beyond materials science, the compound is a potential intermediate in multi-step syntheses targeting complex organic molecules, potentially including pharmaceuticals or agrochemicals where a substituted naphthalene core is required. cymitquimica.com
The table below outlines the key properties of this compound relevant to its research applications.
| Property | Value / Description | Significance |
|---|---|---|
| CAS Number | 1710345-52-0 | Unique chemical identifier. chemicalbook.com |
| Molecular Formula | C₁₂H₁₀Br₂O₂ | Indicates the elemental composition. |
| Physical State | Solid at room temperature | Typical for naphthalene derivatives of this molecular weight. cymitquimica.com |
| Key Functional Groups | Dibromo, Dimethoxy | Provides sites for reaction (bromo) and property modulation (methoxy). cymitquimica.com |
Structure
3D Structure
Properties
IUPAC Name |
2,3-dibromo-6,7-dimethoxynaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2O2/c1-15-11-5-7-3-9(13)10(14)4-8(7)6-12(11)16-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAJHZDZSNDNJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=C(C(=CC2=C1)Br)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,3 Dibromo 6,7 Dimethoxynaphthalene and Its Analogues
Direct Synthesis Pathways for 2,3-Dibromo-6,7-dimethoxynaphthalene
The synthesis of this compound is principally approached via two strategic routes: the alkylation of a pre-brominated dihydroxynaphthalene core or the direct halogenation of a dimethoxylated naphthalene (B1677914) precursor. Each pathway offers distinct advantages and requires careful control of reaction conditions to ensure regioselectivity and high yields.
Alkylation of Dihydroxynaphthalene Precursors
One of the most effective methods for synthesizing this compound involves the initial preparation of a dibrominated diol, which is subsequently alkylated to introduce the methoxy (B1213986) groups. This approach ensures the precise placement of the bromine atoms before the final methoxylation step.
The key precursor for this synthetic route is 6,7-dibromonaphthalene-2,3-diol. Its preparation is a multi-step process that begins with the commercially available 2,3-dihydroxynaphthalene (B165439). unl.pt The synthesis involves a tetrabromination of the 2,3-dihydroxynaphthalene followed by a selective reduction. unl.pt
Once the 6,7-dibromonaphthalene-2,3-diol is obtained, it can be methylated to form this compound. This etherification is typically achieved by reacting the diol with a suitable methylating agent in the presence of a base. Common methylating agents include dimethyl sulfate (B86663) or methyl iodide, while bases such as potassium carbonate or sodium hydride are used to deprotonate the hydroxyl groups, facilitating the nucleophilic attack.
Table 1: Synthesis of 6,7-Dibromonaphthalene-2,3-diol
| Step | Starting Material | Reagents | Product | Yield |
|---|---|---|---|---|
| 1 | 2,3-Dihydroxynaphthalene | Bromine, Acetic Acid | Tetrabrominated Intermediate | - |
The methodology used to form the dimethoxy derivative can be generalized to produce a wide range of 2,3-Dibromo-6,7-dialkoxynaphthalenes. By substituting methylating agents with other alkylating agents, such as ethyl iodide, benzyl (B1604629) bromide, or hexyl iodide, various dialkoxy analogues can be synthesized.
This approach also allows for the synthesis of asymmetrical derivatives. For instance, a mono-benzylation of 6,7-dibromonaphthalene-2,3-diol can be performed, followed by the alkylation of the remaining hydroxyl group with a different agent, such as hexyl iodide, to produce a mixed alkoxy derivative. unl.pt This sequential alkylation provides versatility in tailoring the molecular properties for specific applications.
Table 2: General Alkylation of 6,7-Dibromonaphthalene-2,3-diol
| Alkylating Agent | Base | Product |
|---|---|---|
| Methyl Iodide | Potassium Carbonate | This compound |
| Ethyl Bromide | Sodium Hydride | 2,3-Dibromo-6,7-diethoxynaphthalene |
Halogenation Strategies for Naphthalene Core Functionalization
An alternative synthetic strategy involves the direct bromination of a pre-existing dimethoxylated naphthalene core. The success of this method hinges on the directing effects of the methoxy groups, which control the position of the incoming bromine atoms during electrophilic aromatic substitution.
The methoxy group is an activating, ortho-para directing group in electrophilic aromatic substitution. When functionalizing a dimethoxynaphthalene, the positions and regioselectivity of bromination are dictated by the locations of these activating groups. To synthesize this compound, one would theoretically start with 6,7-dimethoxynaphthalene and introduce bromine atoms at the 2 and 3 positions. However, direct bromination of the 6,7-dimethoxy isomer is complex.
A more documented example of regioselective bromination is the synthesis of 1,6-dibromo-2-methoxynaphthalene (B3014816) from 2-methoxynaphthalene. In this process, bromine is generated in situ from hydrogen bromide and a peroxide, which allows for controlled bromination. google.com This demonstrates that careful selection of reagents and conditions can achieve high regioselectivity in the bromination of methoxylated naphthalenes. google.com Common brominating agents used for naphthalene systems include elemental bromine in chlorinated solvents, N-bromosuccinimide (NBS) with an acid catalyst, and copper(II) bromide at elevated temperatures. researchgate.net
The synthesis of various isomers provides insight into the broader application of these halogenation and alkylation strategies. For example, 2,6-Dibromo-3,7-dimethoxynaphthalene has been synthesized and used as a precursor in cross-coupling reactions. nih.gov
Other related structures, such as 2,3,6,7-tetrabromonaphthalene (B1203269) , have been synthesized through the bromination of 2,3,6,7-tetrakis(trimethylsilyl)naphthalene, showcasing a method to achieve a fully brominated benzene (B151609) ring on the naphthalene core. cardiff.ac.uk Furthermore, synthetic routes to quinone derivatives, such as 6,7-dibromo-1,4-naphthoquinone , have been developed starting from 2,3-dibromonaphthalene (B89205). This multi-step process involves nitration, reduction, diazotisation, hydrolysis, and finally oxidation to yield the target quinone. rsc.org These examples highlight the diverse synthetic pathways available for producing specifically functionalized brominated naphthalene derivatives.
Table 3: Synthesis of Related Brominated Naphthalene Derivatives
| Compound | Starting Material | Key Reagents/Steps | Reference |
|---|---|---|---|
| 2,6-Dibromo-3,7-dimethoxynaphthalene | Not specified | Prepared according to literature methods | nih.gov |
| 2,3,6,7-Tetrabromonaphthalene | 2,3,6,7-Tetrakis(trimethylsilyl)naphthalene | Bromine, Pyridine | cardiff.ac.uk |
Advanced Synthetic Approaches and Catalytic Methods
Advanced synthetic strategies for the functionalization of this compound and its analogues predominantly involve transition metal-catalyzed reactions. These methods offer efficient pathways to introduce new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from brominated naphthalene precursors.
Metal-Catalyzed Cross-Coupling Reactions Utilizing Brominated Naphthalenes
Metal-catalyzed cross-coupling reactions are powerful tools for the derivatization of brominated naphthalenes. Palladium and nickel catalysts, in particular, have been extensively employed to facilitate a variety of transformations, including cyanation, Suzuki-Miyaura coupling, and Yamamoto coupling.
The introduction of cyano groups into the naphthalene core via palladium-catalyzed cyanation is a valuable transformation, as nitriles are versatile intermediates in organic synthesis. This reaction typically involves the coupling of an aryl halide with a cyanide source in the presence of a palladium catalyst. While catalyst deactivation by the cyanide ion can be a challenge, various methodologies have been developed to overcome this issue. nih.govnih.gov
Commonly used cyanide sources include potassium cyanide (KCN), zinc cyanide (Zn(CN)₂), and potassium ferrocyanide (K₄[Fe(CN)₆]). nih.gov The choice of cyanide source can influence reaction conditions and outcomes. For instance, the use of K₄[Fe(CN)₆], a less toxic alternative, often requires specific solvent systems, such as a 1:1 organic:aqueous mixture, to facilitate the transfer of the cyanide ion. nih.gov
The catalytic system generally consists of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine (B1218219) ligand. The ligand plays a crucial role in stabilizing the palladium center and promoting the catalytic cycle. A variety of phosphine ligands have been successfully employed in the cyanation of aryl bromides. The reaction conditions, including solvent, temperature, and base, are optimized to achieve high yields and selectivity.
Table 1: Representative Conditions for Palladium-Catalyzed Cyanation of Aryl Bromides
| Catalyst/Ligand | Cyanide Source | Solvent | Temperature (°C) | Yield (%) |
| Pd/C / dppf | Zn(CN)₂ | DMAC | 110 | Up to 98 |
| Pd₂(dba)₃ / Ligand | K₄[Fe(CN)₆]·3H₂O | Dioxane/Water | 100 | High |
| Pd(OAc)₂ | KCN | DMF | 140-150 | Moderate to Good |
Note: This table presents generalized conditions for the cyanation of aryl bromides, which are applicable to brominated naphthalenes like this compound. The specific yields would be substrate-dependent.
The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for the formation of C-C bonds, involving the reaction of an organoboron compound with an organic halide catalyzed by a palladium(0) complex. nih.gov This reaction is particularly useful for the synthesis of biaryl and polyaryl compounds. In the context of this compound, a double Suzuki-Miyaura coupling can be employed to introduce two new aryl or vinyl substituents.
The reaction is tolerant of a wide range of functional groups and typically proceeds under mild conditions. nih.gov The catalytic system usually comprises a palladium source, such as Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine ligand, and a base. The choice of base, solvent, and reaction temperature can significantly impact the efficiency of the coupling process. For dibromoarenes, controlling the stoichiometry of the boronic acid allows for either mono- or diarylation. A slight excess of the boronic acid is often used to ensure complete conversion in double cross-coupling reactions. researchgate.net
Table 2: Suzuki-Miyaura Double Cross-Coupling of Dibromoarenes with Phenylboronic Acid
| Dibromoarene | Catalyst | Base | Solvent | Yield (%) | Reference |
| 1,4-Dibromobenzene | Pd(PPh₃)₄ | Ba(OH)₂·H₂O | DMA/H₂O | 99 | researchgate.net |
| 1,5-Dibromonaphthalene | Pd(PPh₃)₄ | Ba(OH)₂·H₂O | DMA/H₂O | 99 | researchgate.net |
| 2,7-Dibromonaphthalene | Pd(PPh₃)₄ | Ba(OH)₂·H₂O | DMA/H₂O | 96 | researchgate.net |
Note: This table illustrates the high efficiency of the Suzuki-Miyaura double cross-coupling for various dibromoarenes, a methodology directly applicable to this compound.
The Yamamoto coupling is a nickel-catalyzed reaction that facilitates the homocoupling of aryl halides to form biaryl compounds. This methodology is particularly relevant for the synthesis of symmetrical molecules. When applied to o-dibromoarenes, the Yamamoto coupling can lead to cyclotrimerization, forming triphenylene (B110318) derivatives. rsc.org This approach is a concise and efficient way to prepare substituted triphenylenes, including systems that are challenging to synthesize by other methods. rsc.org
The reaction typically employs a stoichiometric amount of a Ni(0) complex, such as bis(1,5-cyclooctadiene)nickel(0) (B103923) (Ni(COD)₂), in a solvent like DMF or THF. The reaction proceeds through the oxidative addition of the aryl bromide to the Ni(0) center, followed by reductive elimination to form the new C-C bond.
Cyclization and Oligomerization Strategies from this compound Precursors
The dibromo functionality of this compound makes it an ideal precursor for cyclization and oligomerization reactions, leading to the formation of extended polycyclic aromatic hydrocarbons.
The Ni(COD)₂-promoted cyclotrimerization of o-dibromoarenes, a specific application of the Yamamoto coupling, provides a direct route to triphenylene systems. rsc.org In this reaction, three molecules of the o-dibromoarene undergo a cascade of coupling reactions mediated by the Ni(0) complex to form the triphenylene core. This method is particularly advantageous for the synthesis of electron-deficient triphenylenes, which are not readily accessible through traditional oxidative cyclization methods. rsc.org
The reaction is typically carried out by treating the o-dibromoarene with Ni(COD)₂ in the presence of a ligand, such as 2,2'-bipyridine, in an inert solvent. The yield of the cyclotrimerization can be influenced by the electronic nature of the substituents on the aromatic ring.
Table 3: Ni(COD)₂-Promoted Cyclotrimerization of Substituted o-Dibromoarenes
Note: This table demonstrates the utility of Ni(COD)₂-promoted cyclotrimerization for synthesizing various substituted triphenylenes from their corresponding o-dibromo precursors. This methodology is directly analogous to the potential cyclotrimerization of this compound.
Intramolecular Dehydrogenative Cyclization to Fused Polycyclic Systems
Intramolecular dehydrogenative cyclization is a powerful strategy for the synthesis of complex, fused polycyclic aromatic hydrocarbons (PAHs). This approach involves the formation of new carbon-carbon bonds within a single molecule, leading to rigid and extended π-systems. While direct studies on this compound are not extensively documented, related transformations on other naphthalene derivatives provide insight into the potential of this methodology.
For instance, a dehydrogenative 6π photocyclization method has been explored for N-substituted naphthalene carboxamides. acs.org This reaction can be conducted in the open air, utilizing dimethyl sulfoxide (B87167) (DMSO) as both the reaction solvent and the oxidant. acs.org The addition of a photosensitizer allows the reaction to proceed under visible light (440–445 nm LED), which is a more environmentally benign energy source. acs.org The proposed mechanism, supported by DFT calculations, involves the formation of an excited state of the substrate, followed by cyclization and subsequent dehydrogenation. acs.org
This type of transformation, if applied to a suitably designed precursor based on the this compound scaffold, could offer a pathway to novel, large PAHs with defined structures. The bromine and methoxy substituents on the naphthalene core would be expected to influence the electronic properties and solubility of the resulting fused systems.
Table 1: Key Features of Intramolecular Dehydrogenative Photocyclization of N-Substituted Naphthalene Carboxamides
| Feature | Description | Reference |
| Reaction Type | Dehydrogenative 6π photocyclization | acs.org |
| Solvent/Oxidant | DMSO | acs.org |
| Energy Source | 440–445 nm LED with photosensitizer | acs.org |
| Atmosphere | Air | acs.org |
| Potential Application | Synthesis of fused polycyclic systems | acs.org |
On-Surface Dehalogenative Homocoupling for Polymeric Structures
On-surface synthesis has emerged as a compelling bottom-up approach for the fabrication of low-dimensional carbon-based nanomaterials with atomic precision. acs.orgresearchgate.net Dehalogenative aryl-aryl coupling is a frequently employed reaction in this context, where halogenated precursor molecules are deposited onto a catalytic metal surface and thermally activated to form covalent bonds. acs.orgresearchgate.net
The reaction kinetics and mechanisms of such on-surface couplings are complex and substrate-dependent. For instance, evidence for reversible dehalogenation has been found on Au(111) surfaces, a phenomenon that is inhibited on Cu(111) due to the formation of organometallic intermediates. nih.gov The presence of the 6,7-dimethoxy substituents on the 2,3-dibromonaphthalene core would likely influence the adsorption geometry and electronic coupling with the metal surface, thereby affecting the reaction pathway and the structure of the resulting polymeric material.
Table 2: Comparison of On-Surface Dehalogenative Coupling on Different Substrates
| Feature | Au(111) | Cu(111) | Reference |
| Dehalogenation | Reversible | Inhibited by organometallic intermediates | nih.gov |
| Reaction Pathway | Can differ significantly from other surfaces | Formation of organometallic intermediates | nih.gov |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of specialty chemicals like this compound is crucial for minimizing environmental impact and improving the sustainability of chemical processes. Key considerations include the selection of environmentally benign solvents and the optimization of reaction efficiency to maximize atom economy.
Solvent Selection and Reaction Condition Optimization for Sustainable Synthesis
Solvents are a major contributor to the waste generated in chemical manufacturing. nih.gov The selection of greener solvents is therefore a primary focus in sustainable synthesis. Solvent selection guides, such as those developed by Pfizer and Sanofi, categorize solvents based on their health, safety, and environmental profiles, classifying them as recommended, problematic, hazardous, or highly hazardous. nih.govjk-sci.comresearchgate.net
For the synthesis of brominated aromatic compounds, traditional solvents often include halogenated hydrocarbons like chloroform (B151607) and dichloromethane, or polar aprotic solvents such as DMF and NMP, which are now facing increasing restrictions due to their toxicity. researchgate.netwhiterose.ac.uk Greener alternatives could include bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cymene, which are considered more sustainable replacements for THF and toluene, respectively. whiterose.ac.uk The optimization of reaction conditions to enable the use of such solvents, or even to perform reactions under solvent-free conditions, is a key aspect of sustainable synthesis. researchgate.net For example, solvent-free bromination of activated aromatic compounds has been demonstrated, offering significant environmental benefits. researchgate.net
Table 3: Green Solvent Replacement Suggestions
| Traditional Solvent | Greener Alternative(s) | Reference |
| Toluene | p-Cymene | whiterose.ac.uk |
| Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | whiterose.ac.uk |
| Dichloromethane (DCM) | Ethyl acetate, 2-MeTHF | nih.gov |
| N,N-Dimethylformamide (DMF) | Acetonitrile (B52724) (with caution) | whiterose.ac.uk |
Atom Economy and Reaction Efficiency Analysis in Synthetic Routes
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.comprimescholars.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. primescholars.com
In a hypothetical synthesis of this compound, different synthetic routes would exhibit varying atom economies. For example, a synthesis involving a substitution reaction where a leaving group is displaced by a bromide ion will inherently have a lower atom economy than an addition reaction where all the atoms of the reactants are incorporated into the final product.
Consider a hypothetical electrophilic bromination of 6,7-dimethoxynaphthalene:
6,7-dimethoxynaphthalene + 2 Br₂ → this compound + 2 HBr
In this reaction, the hydrogen bromide (HBr) is a byproduct. The percent atom economy can be calculated as follows:
% Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100
Maximizing atom economy involves designing synthetic routes that favor addition, cycloaddition, and rearrangement reactions over substitution and elimination reactions, which generate stoichiometric byproducts. jocpr.com Analyzing and optimizing the atom economy of synthetic pathways is a critical step towards developing more sustainable chemical processes.
Chemical Reactivity and Transformation Mechanisms of 2,3 Dibromo 6,7 Dimethoxynaphthalene
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Core
The naphthalene ring system of 2,3-Dibromo-6,7-dimethoxynaphthalene is susceptible to both electrophilic and nucleophilic attack, with the regioselectivity of these reactions being heavily influenced by the existing substituents.
Reactivity Profiles of Bromine Substituents in Chemical Transformations
The bromine atoms at the 2 and 3 positions of the naphthalene core are key to the synthetic utility of this compound. These halogens can be readily displaced or participate in a variety of cross-coupling reactions. Their reactivity is a function of the electronic environment of the naphthalene ring, which is enriched by the methoxy (B1213986) groups. This enhanced electron density facilitates reactions that might be more challenging on a less-substituted naphthalene system.
In the context of palladium-catalyzed cross-coupling reactions, the carbon-bromine bonds are susceptible to oxidative addition to a low-valent palladium species, initiating the catalytic cycle. The reactivity of these bromine atoms allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a versatile platform for molecular elaboration.
Directing Effects of Methoxy Groups on Substitution Patterns
The methoxy groups at the 6 and 7 positions are strong activating groups due to their ability to donate electron density to the aromatic system via resonance. libretexts.org In electrophilic aromatic substitution reactions, these groups direct incoming electrophiles to the ortho and para positions. For the 6,7-dimethoxynaphthalene system, the positions ortho to the methoxy groups are the 5 and 8 positions, while the para positions are not available on the same ring. Therefore, electrophilic attack is generally directed towards the 1, 4, 5, and 8 positions.
The activating nature of the methoxy groups enhances the nucleophilicity of the naphthalene ring, making it more reactive towards electrophiles compared to unsubstituted naphthalene. The specific regioselectivity of a given electrophilic substitution will depend on a combination of these electronic directing effects and steric considerations.
Interactive Data Table: Regioselectivity in Electrophilic Aromatic Substitution
| Substituent Position | Directing Effect | Predicted Positions of Electrophilic Attack |
| 6-Methoxy | ortho, para-directing | 5, 7 (ortho) |
| 7-Methoxy | ortho, para-directing | 6, 8 (ortho) |
| Combined Effect | Reinforcing | Positions 1, 4, 5, and 8 |
Investigation of Side Reactions, such as Nucleophilic Aromatic Substitution in Phthalocyanine (B1677752) Synthesis
In the synthesis of phthalocyanines and related macrocycles, substituted phthalonitriles are often used as precursors. While the primary reaction involves the cyclotetramerization of these precursors, side reactions such as nucleophilic aromatic substitution (SNAr) can occur, particularly when the aromatic ring is activated towards nucleophilic attack.
For a molecule like this compound, if converted to a dinitrile precursor for phthalocyanine synthesis, the electron-donating methoxy groups would generally disfavor nucleophilic aromatic substitution on the naphthalene core itself. However, in the context of phthalocyanine synthesis, which often involves strong nucleophiles and high temperatures, unexpected substitution reactions can occur. For instance, if the reaction mixture contains nucleophilic species, they could potentially displace the bromine atoms, leading to impurities in the final phthalocyanine product. The likelihood of such side reactions depends on the specific reaction conditions and the nature of the nucleophiles present.
Mechanistic Studies of Cross-Coupling and Polymerization Processes
The bromine substituents on this compound make it an ideal substrate for cross-coupling and polymerization reactions, which are often catalyzed by transition metals like palladium.
Detailed Mechanistic Insights into Palladium-Catalyzed Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are powerful tools for the formation of carbon-carbon bonds. libretexts.org The general mechanism for these reactions involving an aryl bromide like this compound proceeds through a catalytic cycle.
The cycle typically begins with the oxidative addition of the aryl bromide to a palladium(0) complex, forming a palladium(II) intermediate. This is followed by transmetalation , where an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction) transfers its organic group to the palladium center. The final step is reductive elimination , where the two organic groups on the palladium complex are coupled, forming the desired product and regenerating the palladium(0) catalyst. libretexts.org
For this compound, the presence of two bromine atoms allows for sequential or double cross-coupling reactions, enabling the synthesis of a variety of functionalized naphthalene derivatives. The specific ligands on the palladium catalyst play a crucial role in the efficiency and selectivity of these reactions.
Interactive Data Table: Key Steps in Palladium-Catalyzed Cross-Coupling
| Mechanistic Step | Description | Role of this compound |
| Oxidative Addition | The C-Br bond adds across the Pd(0) center to form a Pd(II) species. | The substrate that undergoes addition to the catalyst. |
| Transmetalation | An organic group is transferred from another metallic reagent to the Pd(II) center. | The scaffold onto which the new organic group is transferred. |
| Reductive Elimination | The two organic groups on the Pd(II) center couple and are eliminated, regenerating the Pd(0) catalyst. | The core of the newly formed product molecule. |
Understanding Cyclotrimerization Mechanisms and Yield Determining Factors
While direct cyclotrimerization of this compound is not a commonly reported reaction, its derivatives can be involved in such processes. For instance, if the bromine atoms are converted to other functional groups, such as alkynes, the resulting molecule could undergo cyclotrimerization to form larger polycyclic aromatic hydrocarbons.
The mechanism of such a cyclotrimerization, often catalyzed by transition metals, would involve the coordination of the alkyne moieties to the metal center, followed by a series of insertion and reductive elimination steps to form the new aromatic ring. The yield of such reactions is highly dependent on factors such as the catalyst used, the reaction temperature, the concentration of the reactants, and the nature of the substituents on the naphthalene core. The electron-donating methoxy groups could influence the electronic properties of the alkyne substituents, thereby affecting the rate and efficiency of the cyclotrimerization process.
Derivatization Strategies Originating from this compound
The bromine atoms on this compound serve as key functional groups for a wide range of derivatization strategies, enabling the synthesis of larger, more complex polycyclic and polymeric structures.
Synthesis of Hexakisalkoxytrinaphthylenes and Related Oligomers
Trinaphthylenes are disc-shaped polycyclic aromatic hydrocarbons that can self-assemble into columnar liquid crystal phases. A direct route to substituted trinaphthylenes involves the cyclotrimerization of a dibromonaphthalene precursor.
A short synthesis of six different hexakisalkoxytrinaphthylenes has been reported using a Ni(COD)₂-promoted, Yamamoto-type intramolecular coupling reaction. researchgate.netnih.gov This strategy would involve the synthesis of a suitable bi-naphthalene precursor derived from this compound, followed by a final cyclization step. The general approach relies on the nickel-catalyzed trimerization of a dihalo-biaryl intermediate. The yields for such cyclotrimerization reactions are reported to be in the range of 38-65%. nih.gov
| Reaction Type | Catalyst/Promoter | Precursor Type | Product | Reported Yields |
| Yamamoto-type Coupling | Ni(COD)₂ | Dihalo-biaryl | Hexakisalkoxytrinaphthylene | 38-65% nih.gov |
Formation of Dioxolane-Functionalized Hexacenes and Heptacenes
While not starting directly from the dimethoxy compound, a closely related precursor, 6,7-dibromo-2,3-dihydroxynaphthalene, is used to synthesize dioxolane-functionalized hexacenes. This strategy highlights a potential derivatization pathway for the this compound core, which would first require demethylation to the diol.
The synthetic sequence proceeds as follows:
Acetal Formation: The precursor, 6,7-dibromo-2,3-dihydroxynaphthalene, undergoes condensation with a ketone to form a dioxolane acetal.
Functional Group Interconversion: The bromo groups are converted to other functionalities needed for the subsequent cyclization. This can involve Pd-catalyzed cyanation to form nitriles, followed by hydrolysis and reduction to dimethanols, which are then oxidized to dialdehydes.
Cyclization: The dialdehyde (B1249045) "halves" are coupled with corresponding hydroquinone (B1673460) moieties (also derived from the starting acetal) to construct the acenequinone precursor.
Acene Formation: The final hexacene (B32393) is formed from the acenequinone.
This method has successfully produced stable, dioxolane-functionalized hexacenes that exhibit long-wavelength fluorescence. The synthesis of the corresponding heptacenes was also attempted, but the products were found to be too reactive to be isolated.
Development of Silole- and Phosphole-Fused Polycyclic Aromatic Compounds
Silole- (silacyclopentadiene) and phosphole- (phosphacyclopentadiene) containing polycyclic aromatic compounds are of significant interest for their applications in organic functional materials. The synthesis of dibenzo-fused naphtho[2,3-b:6,7-b′]disilole and naphtho[2,3-b:6,7-b′]diphosphole has been achieved starting from 2,6-dibromo-3,7-dimethoxynaphthalene, an isomer of the title compound. The synthetic strategy is applicable to other isomers and demonstrates a powerful derivatization pathway.
The key steps in this synthesis are:
Suzuki-Miyaura Coupling: The starting dibromo-dimethoxynaphthalene undergoes a cross-coupling reaction with phenylboronic acid to replace the bromine atoms with phenyl groups.
Demethylation: The methoxy groups are cleaved to yield hydroxyl groups.
Triflation: The hydroxyl groups are converted to triflate groups, which are good leaving groups for subsequent reactions.
Second Cross-Coupling: A second coupling reaction is performed to introduce the precursors for the silole or phosphole rings.
Intramolecular Cyclization: The final fused-ring system is constructed via a metal-catalyzed intramolecular dehydrogenative cyclization.
This approach allows for the creation of π-extended systems where a naphthalene unit is positioned between two silole or phosphole units.
Construction of Chiral Polymer Architectures
The construction of chiral polymers from achiral monomers like this compound requires the introduction of chirality during or before the polymerization process. A primary strategy involves the synthesis of optically active binaphthyl units, which are well-known for their stable axial chirality. researchgate.netnih.gov These chiral binaphthyls can then be incorporated into a polymer backbone. worldscientific.com
A potential pathway to a chiral polymer architecture starting from this compound could involve these steps:
Asymmetric Coupling: An asymmetric Ullmann or nickel-catalyzed coupling reaction could be employed to couple two molecules of this compound (or a derivative thereof) to form an axially chiral binaphthyl monomer. organic-chemistry.org The success of this step is crucial for introducing chirality.
Polymerization: The resulting chiral dibromo-binaphthyl monomer can then be polymerized using standard cross-coupling methods like Suzuki-Miyaura polycondensation or Yamamoto coupling. This incorporates the chiral binaphthyl unit into the main chain of the polymer.
This "chemical copolymerization" approach, where a chiral functional monomer is used, is a common method for creating chiral polymers. mdpi.com The resulting polymers could have applications as chiral stationary phases for chromatography or as materials for enantioselective sensing. rsc.org
Advanced Spectroscopic and Structural Characterization of 2,3 Dibromo 6,7 Dimethoxynaphthalene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For derivatives of 2,3-Dibromo-6,7-dimethoxynaphthalene, ¹H and ¹³C NMR, often augmented by multidimensional techniques, provide a complete picture of the molecular framework.
Proton NMR (¹H NMR) provides information on the chemical environment of hydrogen atoms within a molecule. The spectrum of this compound is characterized by distinct signals corresponding to its aromatic and methoxy (B1213986) protons.
The symmetry of the molecule results in a simplified spectrum. The two methoxy groups (-OCH₃) at positions C-6 and C-7 are chemically equivalent, as are the two protons at C-5 and C-8, and the two protons at C-1 and C-4.
Methoxy Protons (-OCH₃): These six protons appear as a sharp singlet, indicating their chemical equivalence and the absence of adjacent protons to couple with. This signal is typically found in the upfield region of the aromatic spectrum, around 4.01 ppm, due to the shielding effect of the oxygen atom.
Aromatic Protons (H-5/H-8): The protons on the methoxy-substituted ring appear as a multiplet (often appearing as a singlet or a narrow multiplet) between 7.11 and 7.15 ppm. These protons are in an identical chemical environment.
In more complex, unsymmetrical derivatives, such as 2-(benzyloxy)-6,7-dibromo-3-(hexyloxy)naphthalene, the number of signals increases, and the splitting patterns, dictated by proton-proton (H-H) coupling constants, become more intricate, allowing for the precise assignment of each proton. unl.pt
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -OCH₃ | 4.01 | Singlet (s) | 6H |
| H-5 / H-8 | 7.11 - 7.15 | Multiplet (m) | 2H |
| H-1 / H-4 | 7.68 - 7.72 | Multiplet (m) | 2H |
Table 1. ¹H NMR Spectroscopic Data for this compound in CDCl₃.
Carbon-13 NMR provides information about the carbon skeleton of a molecule. Due to the symmetry of this compound, the ¹³C NMR spectrum is expected to show seven distinct signals: four for the quaternary carbons (C-2, C-3, C-6, C-7, C-4a, C-8a) and three for the protonated carbons (C-1, C-4, C-5, C-8, and the methoxy carbons).
The chemical shifts are influenced by the substituents. The electron-donating methoxy groups cause an upfield shift (shielding) for the carbons they are attached to (C-6, C-7) and other carbons in that ring, while the electron-withdrawing bromine atoms cause a downfield shift (deshielding) for the carbons they are bonded to (C-2, C-3).
Methoxy Carbons (-OCH₃): The carbons of the two equivalent methoxy groups typically appear around 56-57 ppm.
Aromatic CH Carbons: The protonated aromatic carbons (C-1, C-4, C-5, C-8) are expected in the range of 105-130 ppm. The carbons on the methoxy-substituted ring (C-5, C-8) would be more shielded and appear at a lower chemical shift (e.g., ~107 ppm) compared to the carbons on the bromo-substituted ring (C-1, C-4).
Quaternary Carbons: There are three sets of quaternary carbons. The carbons bearing bromine (C-2, C-3) would be found around 120-125 ppm. The carbons bearing the methoxy groups (C-6, C-7) are significantly deshielded by the oxygen and appear far downfield, typically in the 149-151 ppm region. The bridgehead carbons (C-4a, C-8a) that fuse the two rings would appear in the 128-132 ppm range.
| Carbon Assignment | Predicted Chemical Shift Range (δ, ppm) | Carbon Type |
|---|---|---|
| -OCH₃ | 56 - 57 | CH₃ |
| C-5 / C-8 | 106 - 108 | CH |
| C-1 / C-4 | 128 - 130 | CH |
| C-2 / C-3 | 120 - 125 | Quaternary (C-Br) |
| C-4a / C-8a | 128 - 132 | Quaternary (Bridgehead) |
| C-6 / C-7 | 149 - 151 | Quaternary (C-O) |
Table 2. Predicted ¹³C NMR Chemical Shift Ranges for this compound.
For complex naphthalene (B1677914) derivatives with overlapping signals or for unambiguous assignment, multidimensional NMR techniques are crucial.
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing for the identification of adjacent protons. In a derivative of this compound, COSY would be used to confirm the connectivity of protons within each aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C atoms. It is used to definitively assign the chemical shifts of protonated carbons by linking the known proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is particularly powerful for identifying quaternary carbons by observing their long-range correlations with nearby protons. For instance, the methoxy protons would show an HMBC correlation to the C-6 and C-7 carbons, confirming their assignment.
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 0.001 atomic mass units. This precision allows for the unambiguous determination of a compound's elemental formula.
For this compound (C₁₂H₁₀Br₂O₂), the presence of two bromine atoms results in a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), leading to a distinctive M, M+2, and M+4 peak pattern in the mass spectrum with a relative intensity ratio of approximately 1:2:1.
HRMS can distinguish the target compound from other molecules with the same nominal mass. For example, the precise mass of a derivative like 2-(benzyloxy)-6,7-dibromo-3-(hexyloxy)naphthalene was determined to be 491.0219 [M+H]⁺, which closely matches the calculated value of 491.0221, confirming the formula C₂₃H₂₅Br₂O₂. unl.pt
| Formula | Species | Calculated Monoisotopic Mass (m/z) | Observed Mass (m/z) |
|---|---|---|---|
| C₁₂H₁₀Br₂O₂ | [M]⁺ | 343.9048 | N/A (Predicted) |
| C₂₃H₂₅Br₂O₂ | [M+H]⁺ | 491.0221 | 491.0219 unl.pt |
Table 3. Example of Accurate Mass Determination by HRMS.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique ideal for analyzing large molecules like oligomers and polymers, which are often fragile and difficult to ionize by other methods.
When this compound is used as a monomeric unit to synthesize polymers, for example, through polymerization reactions like Suzuki or Stille coupling, MALDI-TOF MS becomes an essential tool for characterization. It can provide:
Absolute Molecular Weight: Unlike techniques that measure relative molecular weight, MALDI-TOF can determine the absolute molecular weight averages (both number-average, Mₙ, and weight-average, Mₙ).
Polydispersity Index (PDI): From the molecular weight distribution, the PDI (Mₙ/Mₙ) can be calculated, which indicates the breadth of the polymer chain lengths.
End-Group Analysis: The high resolution of MALDI-TOF allows for the identification of the chemical structures at the ends of the polymer chains, confirming the success of the polymerization and any subsequent modifications.
Repeating Unit Mass: The mass difference between adjacent peaks in the polymer distribution corresponds to the mass of the monomer repeating unit, thus confirming the polymer's primary structure.
This technique is crucial for quality control and for understanding the structure-property relationships in novel polymeric materials derived from complex naphthalene building blocks.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structures
X-ray crystallography is an indispensable technique for the precise determination of the three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed insights into molecular geometry, bond lengths, bond angles, and the organization of molecules in the crystal lattice, which is governed by various intermolecular interactions.
Single-Crystal X-ray Diffraction Studies of this compound and Its Analogues
In analogous structures, such as other substituted naphthalenes, the C-C bond lengths within the aromatic rings and the C-O and C-Br bond lengths are expected to fall within their typical ranges. The planarity of the naphthalene core is a defining feature, though minor deviations can occur due to steric hindrance between adjacent substituents. For this compound, the primary steric strain would be between the adjacent bromine atoms at the 2 and 3 positions.
The conformation of the methoxy groups is another important structural aspect. The methyl groups can be oriented in the plane of the naphthalene ring (syn-planar or anti-planar) or out of the plane, depending on the steric and electronic environment. In many crystal structures of dimethoxynaphthalene derivatives, the methoxy groups are observed to be nearly coplanar with the aromatic ring to maximize resonance stabilization.
Analysis of Crystal Packing Motifs and Intermolecular Interactions
The arrangement of molecules in the solid state, or crystal packing, is dictated by a variety of non-covalent intermolecular interactions. For this compound, several types of interactions are expected to play a crucial role in the formation of its supramolecular architecture. rsc.org
Halogen Bonding and Bromine-Bromine Interactions: A significant feature in the crystal packing of brominated aromatic compounds is the presence of bromine-bromine (Br···Br) interactions. nih.gov These contacts, which are shorter than the sum of the van der Waals radii of two bromine atoms (3.70 Å), are a form of halogen bonding and are highly directional. nih.gov They can be classified as Type I, where the two C-Br vectors are in a "head-to-head" arrangement, or Type II, with a "head-to-tail" orientation. These interactions often lead to the formation of chains or layered structures. nih.gov
π-π Stacking: The planar naphthalene cores can interact through π-π stacking. These interactions can be either face-to-face or offset (displaced). The electronic nature of the substituted naphthalene ring, with electron-donating methoxy groups and electron-withdrawing bromine atoms, can influence the geometry and strength of these stacking interactions.
The interplay of these various interactions determines the final crystal packing motif, influencing physical properties such as melting point, solubility, and even solid-state electronic properties.
Electronic Spectroscopy and Electrochemistry for Optoelectronic Properties
Electronic spectroscopy and electrochemistry are powerful tools to probe the electronic structure and behavior of molecules, providing insights into their potential for use in optoelectronic applications. These techniques allow for the characterization of how the molecule interacts with light and how it behaves under an applied potential.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy of Naphthalene Chromophores
UV-Vis absorption spectroscopy measures the absorption of light by a molecule as a function of wavelength. The naphthalene system is a well-known chromophore, exhibiting characteristic absorption bands in the ultraviolet region. nih.gov The parent naphthalene molecule shows strong absorptions around 220 nm, a structured band between 250 and 300 nm, and a weaker, broad band around 310 nm. photochemcad.com
The substitution pattern of this compound is expected to significantly modify this absorption profile.
Methoxy Groups: The two methoxy groups at the 6 and 7 positions are electron-donating groups. Through resonance, they increase the electron density of the naphthalene π-system. This generally leads to a bathochromic (red) shift of the absorption bands to longer wavelengths and can also increase the intensity of the absorption (hyperchromic effect).
Bromine Atoms: The bromine atoms at the 2 and 3 positions are electron-withdrawing through induction but can also donate electron density through resonance. Halogen substitution on aromatic rings often results in a bathochromic shift of the absorption bands.
Therefore, it is anticipated that the UV-Vis spectrum of this compound will show absorption maxima at longer wavelengths compared to unsubstituted naphthalene. The precise positions and intensities of these bands would provide valuable information about the electronic transitions within the molecule.
Table 1: Expected UV-Vis Absorption Characteristics of Naphthalene and Substituted Derivatives
| Compound | Substituents | Expected Effect on λmax |
|---|---|---|
| Naphthalene | None | Baseline absorption |
| 6,7-Dimethoxynaphthalene | Electron-donating | Bathochromic shift |
| 2,3-Dibromonaphthalene (B89205) | Electron-withdrawing/donating | Bathochromic shift |
| This compound | Combined donating and withdrawing | Significant bathochromic shift |
Photoluminescence (PL) Emission Spectroscopy and Quantum Yield Analysis
Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. Many naphthalene derivatives are known to be fluorescent, emitting light in the UV or visible region. researchgate.net The fluorescence properties, including the emission wavelength, intensity, and quantum yield, are highly sensitive to the molecular structure and environment. researchgate.net
The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the emission process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. Naphthalene itself has a fluorescence quantum yield of 0.23 in cyclohexane. aatbio.com
For this compound, the presence of bromine atoms is expected to have a profound impact on its fluorescence properties. Bromine, being a heavy atom, can significantly increase the rate of intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁). This process, known as the "heavy-atom effect," competes with fluorescence and typically leads to a decrease in the fluorescence quantum yield and an increase in phosphorescence. Consequently, it is likely that this compound would exhibit a lower fluorescence quantum yield compared to its non-brominated counterpart, 6,7-dimethoxynaphthalene.
Table 2: General Trends in Fluorescence Quantum Yields for Substituted Naphthalenes
| Feature | Effect on Fluorescence Quantum Yield (ΦF) | Rationale |
|---|---|---|
| Extended π-conjugation | Generally increases ΦF | Enhances transition dipole moment |
| Electron-donating groups | Can increase or decrease ΦF | Depends on the specific interactions |
| Heavy-atom substituents (e.g., Br) | Significantly decreases ΦF | Promotes intersystem crossing |
Cyclic Voltammetry (CV) for Electrochemical Redox Potentials
Cyclic voltammetry is an electrochemical technique used to study the redox (reduction-oxidation) properties of a molecule. It provides information about the potentials at which a molecule is oxidized (loses electrons) and reduced (gains electrons). These redox potentials are directly related to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The electrochemical behavior of this compound will be influenced by its substituents:
Methoxy Groups: As electron-donating groups, the methoxy substituents increase the electron density on the naphthalene ring, making it easier to remove an electron. Therefore, they are expected to lower the oxidation potential (make the molecule easier to oxidize) and raise the HOMO energy level.
Bromine Atoms: As electron-withdrawing groups (primarily through induction), the bromine atoms decrease the electron density on the naphthalene ring, making it more difficult to remove an electron and easier to add an electron. This would be expected to increase the oxidation potential and lower the reduction potential (make the molecule easier to reduce), thereby lowering both the HOMO and LUMO energy levels.
Table 3: Predicted Effects of Substituents on the Redox Potentials of a Naphthalene Core
| Substituent | Electronic Effect | Impact on Oxidation Potential | Impact on Reduction Potential |
|---|---|---|---|
| Methoxy (-OCH₃) | Electron-donating | Lower (easier to oxidize) | Higher (harder to reduce) |
| Bromo (-Br) | Electron-withdrawing | Higher (harder to oxidize) | Lower (easier to reduce) |
Complementary Characterization Techniques in Naphthalene Chemistry
In the comprehensive analysis of naphthalene derivatives, a suite of complementary characterization techniques is often employed to elucidate various aspects of their structure, purity, and solid-state morphology. Beyond nuclear magnetic resonance (NMR) and mass spectrometry, techniques such as infrared spectroscopy, chromatography, and advanced microscopy provide critical information. This section delves into the application of these methods in the context of this compound and related compounds.
Infrared (IR) Spectroscopy for Vibrational Fingerprint Analysis
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups and obtain a unique "vibrational fingerprint" of a molecule. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending of chemical bonds. For aromatic compounds like this compound, the IR spectrum reveals characteristic absorptions that confirm the presence of its key structural features.
The interpretation of the IR spectrum of this compound would focus on several key regions:
Aromatic C-H Stretching: Aromatic rings typically exhibit C-H stretching vibrations at wavenumbers just above 3000 cm⁻¹, usually in the range of 3100-3000 cm⁻¹. nih.govtandfonline.com These bands are often of weak to medium intensity.
Aliphatic C-H Stretching: The methoxy groups (-OCH₃) will show characteristic C-H stretching absorptions from the methyl groups in the region of 2960-2850 cm⁻¹.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the naphthalene ring system give rise to a series of sharp bands of variable intensity in the 1600-1450 cm⁻¹ region. lcslaboratory.comacs.org The substitution pattern on the ring can influence the exact position and appearance of these bands.
C-O Stretching: The ether linkage of the methoxy groups results in strong C-O stretching absorptions, typically observed in the 1260-1000 cm⁻¹ range. For aryl ethers, a strong, characteristic band is expected around 1250 cm⁻¹.
C-Br Stretching: The carbon-bromine bonds will have stretching vibrations that appear in the fingerprint region of the spectrum, generally in the range of 680-515 cm⁻¹. These bands can sometimes be weak and may be coupled with other vibrations.
Out-of-Plane C-H Bending: The substitution pattern on the aromatic ring can be further investigated by analyzing the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region. nih.govlcslaboratory.com The specific pattern of substitution in this compound would give rise to a characteristic absorption in this region.
A representative table of expected IR absorption bands for this compound is provided below, based on established correlation tables for organic compounds.
| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Weak-Medium |
| Aliphatic C-H Stretch (Methoxy) | 2960 - 2850 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Variable |
| C-O Stretch (Aryl Ether) | ~1250 | Strong |
| C-Br Stretch | 680 - 515 | Weak-Medium |
| Aromatic C-H Out-of-Plane Bending | 900 - 675 | Strong |
Chromatographic Methods for Purity and Composition (HPLC, GPC, TLC)
Chromatographic techniques are indispensable for the separation, purification, and purity assessment of synthetic compounds like this compound. High-Performance Liquid Chromatography (HPLC), Gel Permeation Chromatography (GPC), and Thin-Layer Chromatography (TLC) are routinely used.
High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of naphthalene derivatives. researchgate.net A reversed-phase HPLC method is commonly employed, where a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase. For a compound such as this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water would likely provide good separation from starting materials, byproducts, and other impurities. rsc.orgdntb.gov.ua Detection is typically achieved using a UV detector, taking advantage of the strong UV absorbance of the naphthalene chromophore.
Gel Permeation Chromatography (GPC) , a subset of size-exclusion chromatography, separates molecules based on their size or hydrodynamic volume. While GPC is more commonly used for polymers, it can be applied to separate oligomers or remove high molecular weight impurities from smaller molecules. nih.govlcslaboratory.comacs.org For naphthalene derivatives, GPC could be used in specific applications, for instance, to separate the desired product from polymeric byproducts that might form under certain reaction conditions.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of a reaction and for preliminary purity checks. sci-hub.se For this compound, a silica (B1680970) gel plate would be used as the stationary phase, and a mixture of nonpolar and polar solvents (e.g., hexane (B92381) and ethyl acetate) as the mobile phase. The separation is based on the differential partitioning of the components between the stationary and mobile phases. The spots can be visualized under UV light due to the fluorescent nature of the naphthalene ring.
The following table summarizes typical conditions for these chromatographic methods as they might be applied to this compound.
| Technique | Stationary Phase | Typical Mobile Phase | Detection Method | Application |
| HPLC | C18-silica | Acetonitrile/Water or Methanol/Water gradient | UV Absorbance | Purity determination, quantitative analysis |
| GPC | Polystyrene gel | Tetrahydrofuran (THF) or Dichloromethane (DCM) | Refractive Index | Separation by size, polymer removal |
| TLC | Silica gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol | UV (254 nm) | Reaction monitoring, purity assessment |
Microscopic and Surface Analysis Techniques (SEM, STM, nc-AFM)
Microscopic and surface analysis techniques provide valuable insights into the morphology, topography, and electronic properties of materials at the micro- and nanoscale. For crystalline organic compounds like this compound and its derivatives, Scanning Electron Microscopy (SEM), Scanning Tunneling Microscopy (STM), and non-contact Atomic Force Microscopy (nc-AFM) can be powerful characterization tools.
Scanning Electron Microscopy (SEM) is used to obtain high-resolution images of the surface topography of solid samples. In the context of this compound, SEM would be employed to study the crystal habit, size, and morphology of the bulk material. This can be important for understanding its physical properties and for quality control in materials science applications.
Scanning Tunneling Microscopy (STM) is a surface-sensitive technique that can provide images of surfaces at the atomic level. STM relies on the quantum tunneling of electrons between a sharp metallic tip and a conductive or semiconducting sample. For a molecule like this compound, STM could be used to study how individual molecules arrange themselves on a conductive substrate, providing information on molecular packing and self-assembly.
Non-contact Atomic Force Microscopy (nc-AFM) is another high-resolution scanning probe microscopy technique that measures the forces between a sharp tip and a sample surface. A key advantage of nc-AFM is its ability to image non-conductive samples. With functionalized tips, nc-AFM can achieve sub-molecular resolution, allowing for the direct visualization of the chemical structure of a single molecule, including the identification of individual atoms and bonds. This technique could potentially be used to confirm the structure of this compound adsorbed on a surface.
The applications of these microscopic techniques in the characterization of naphthalene derivatives are summarized in the table below.
| Technique | Information Obtained | Sample Requirements | Relevance to Naphthalene Derivatives |
| SEM | Surface topography, crystal morphology, particle size | Solid, conductive or coated with a conductive layer | Characterization of bulk crystalline material |
| STM | Atomic/molecular-scale surface topography, electronic structure | Conductive or semiconducting surface | Study of molecular self-assembly and packing on surfaces |
| nc-AFM | High-resolution topography, direct visualization of molecular structure | Atomically flat surface | Confirmation of chemical structure and study of intermolecular interactions |
Theoretical and Computational Investigations of 2,3 Dibromo 6,7 Dimethoxynaphthalene Systems
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to predicting the electronic behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and the nature of chemical bonds, which collectively govern the molecule's properties and reactivity.
Density Functional Theory (DFT) is a widely used computational method for investigating the ground-state properties of molecules. nih.gov It is favored for its balance of accuracy and computational efficiency. researchgate.net For a system like 2,3-Dibromo-6,7-dimethoxynaphthalene, DFT calculations are used to determine its most stable three-dimensional structure (optimized geometry).
These calculations yield crucial data on bond lengths, bond angles, and dihedral angles. For instance, DFT can precisely predict the C-Br, C-O, and C-C bond lengths within the molecule, as well as the planarity of the naphthalene (B1677914) core. The method is also employed to calculate other key electronic properties such as dipole moment, molecular electrostatic potential (MEP), and atomic charges, which help in understanding the molecule's polarity and reactive sites. bhu.ac.in Vibrational frequency analysis is typically performed following geometry optimization to confirm that the structure corresponds to a true energy minimum on the potential energy surface. researchgate.net
Below is a table illustrating the type of geometric parameters that can be obtained from DFT calculations for a naphthalene derivative.
| Parameter | Typical Calculated Value | Description |
| C-C (aromatic) | 1.37 - 1.42 Å | Bond lengths within the naphthalene ring system. |
| C-Br | ~1.90 Å | Length of the bond between a carbon and a bromine atom. |
| C-O (methoxy) | ~1.36 Å | Length of the bond between a ring carbon and an oxygen atom. |
| O-CH₃ | ~1.43 Å | Length of the bond between the oxygen and the methyl carbon. |
| ∠C-C-C | 118° - 122° | Bond angles defining the geometry of the naphthalene core. |
| Dihedral Angles | Varies | Angles that describe the orientation of the methoxy (B1213986) groups relative to the naphthalene plane. |
Note: The values presented are representative and would be specifically calculated for this compound in a dedicated study.
To investigate how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. rsc.orguci.edu TD-DFT is an extension of DFT that allows for the calculation of electronic excited-state properties. researchgate.netmdpi.com This is crucial for predicting and interpreting UV-visible absorption spectra.
TD-DFT calculations provide information on vertical excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to an unoccupied orbital without a change in molecular geometry. claremont.edu The calculations also yield the oscillator strength for each transition, a dimensionless quantity that indicates the probability of a given electronic transition occurring upon light absorption. nih.gov By analyzing the orbitals involved in the most significant transitions (e.g., HOMO to LUMO), one can characterize the nature of the electronic excitation, such as identifying it as a π→π* transition, which is common in aromatic systems. nih.gov
The following table shows a hypothetical output from a TD-DFT calculation for an aromatic molecule, illustrating how optical properties are detailed.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S₀ → S₁ | 3.54 | 350 | 0.45 | HOMO → LUMO (95%) |
| S₀ → S₂ | 4.13 | 300 | 0.12 | HOMO-1 → LUMO (88%) |
| S₀ → S₃ | 4.43 | 280 | 0.08 | HOMO → LUMO+1 (91%) |
Note: This data is illustrative. A specific TD-DFT study on this compound would be needed to determine its exact optical transition properties.
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and a tendency to absorb light at longer wavelengths. researchgate.net For this compound, the electron-donating methoxy groups and the electron-withdrawing bromine atoms would influence the energies and spatial distributions of these orbitals. The HOMO is expected to be localized primarily on the electron-rich naphthalene ring and methoxy groups, while the LUMO may have significant contributions from the regions associated with the bromine atoms. researchgate.net
| Molecular Orbital | Energy (eV) | Implication |
| HOMO | -5.8 | Represents the molecule's ability to donate electrons (nucleophilicity). |
| LUMO | -1.5 | Represents the molecule's ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | 4.3 | Indicates electronic stability and the energy of the lowest-lying electronic transition. |
Note: The energy values are representative for a stable aromatic compound and serve as an example.
Molecular Dynamics and Conformation Analysis in Naphthalene Derivatives
While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. nih.gov This is particularly important for understanding the flexibility and potential structural isomers of naphthalene derivatives.
Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and their relative energies. For this compound, this would involve studying the rotation of the methoxy groups. However, a more compelling phenomenon in substituted biaryl systems is atropisomerism.
Atropisomerism occurs when rotation around a single bond is sufficiently hindered by steric bulk, leading to stable, non-interconverting rotational isomers (atropisomers). academie-sciences.frprinceton.edu While classic examples involve bulky groups at the ortho positions of a biphenyl (B1667301) or the peri-positions (1,8) of a naphthalene, steric hindrance between adjacent substituents can also restrict rotation. acs.orgresearchgate.net In the case of this compound, the adjacent bromine atoms and the methoxy groups could potentially create steric strain that influences the planarity and conformational preferences of the molecule, although the barrier to rotation might not be high enough for stable atropisomers to exist at room temperature. academie-sciences.fr Computational methods can map the potential energy surface as a function of dihedral angles to identify stable conformers.
Computational chemistry allows for the precise calculation of the energy barriers associated with bond rotation. acs.org To investigate the potential for hindered rotation in this compound, one could perform a "relaxed scan" calculation. In this procedure, a specific dihedral angle (e.g., one defining the orientation of a methoxy group) is systematically varied, and the energy of the molecule is minimized at each step.
Computational Design and Structure-Property Relationships of Naphthalene-Based Materials
The advancement of novel organic materials hinges on the intricate understanding and manipulation of their molecular structure to achieve desired functionalities. For naphthalene-based systems, including derivatives like this compound, computational chemistry provides a powerful lens to investigate structure-property relationships at the molecular level. Theoretical and computational approaches enable the prediction of electronic and optical properties, guiding the rational design of new materials for various applications, particularly in the realm of optoelectronics.
Predictive Modeling for Optoelectronic Properties
Predictive modeling, primarily through Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool for elucidating the optoelectronic characteristics of organic molecules. These computational methods allow for the calculation of key parameters that govern the performance of materials in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
For naphthalene derivatives, the nature and position of substituent groups significantly influence their electronic structure. The introduction of electron-donating groups, such as the dimethoxy (-OCH3) groups in this compound, and electron-withdrawing groups, like the bromo (-Br) substituents, can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The energy difference between the HOMO and LUMO, known as the energy gap (Eg), is a critical parameter that determines the absorption and emission properties of the material.
Computational studies on related dimethoxy-substituted naphthalene and phenanthrene (B1679779) copolymers have shown that the presence of dimethoxy substituents tends to raise the HOMO energy levels due to their electron-donating nature. This, in turn, can affect the optical band gap of the material. researchgate.net For instance, in a study of donor-acceptor copolymers, the optical band gap was found to be influenced by the presence and position of dimethoxy groups on the aromatic donor unit. researchgate.net
| Property | Computational Method | Significance in Optoelectronics |
| HOMO Energy Level | DFT | Relates to the ionization potential and hole injection/transport properties. |
| LUMO Energy Level | DFT | Relates to the electron affinity and electron injection/transport properties. |
| Energy Gap (Eg) | DFT | Determines the intrinsic color and electronic conductivity. |
| Absorption Spectrum (λmax) | TD-DFT | Predicts the wavelengths of light the material will absorb. |
| Emission Spectrum (λem) | TD-DFT | Predicts the color of light the material will emit in an OLED. |
| Molecular Electrostatic Potential (MEP) | DFT | Identifies reactive sites for intermolecular interactions. |
These predictive models provide a foundational understanding of how structural modifications can tune the optoelectronic properties of naphthalene derivatives, thereby guiding experimental efforts.
Rational Design of New Functional Materials
The insights gained from predictive modeling directly feed into the rational design of new functional materials with tailored properties. By systematically modifying the molecular structure in silico and calculating the resulting changes in optoelectronic properties, researchers can screen potential candidate molecules before undertaking time-consuming and resource-intensive synthesis.
In the context of materials based on a this compound core, a rational design strategy could involve several avenues:
Substitution Tuning: The bromo-substituents at the 2 and 3 positions serve as versatile synthetic handles. Computational studies can predict the effect of replacing these bromine atoms with various other functional groups (e.g., cyano, phenyl, or extended aromatic systems) on the HOMO-LUMO gap, charge transport characteristics, and emission wavelengths.
Polymerization and Copolymerization: The dibromo functionality allows for the use of this naphthalene derivative as a monomer in polymerization reactions, such as Suzuki or Stille coupling, to create conjugated polymers. Computational modeling of oligomers and polymers based on this repeating unit can predict the electronic band structure, charge carrier mobilities, and absorption spectra of the resulting materials. Studies on donor-acceptor copolymers incorporating naphthalene units have demonstrated that the choice of comonomer and the inclusion of substituents like dimethoxy groups significantly affect the charge transport and photovoltaic properties. researchgate.net
Intermolecular Interactions: The arrangement of molecules in the solid state is crucial for efficient charge transport in organic electronic devices. Computational methods can be employed to predict crystal packing and intermolecular interactions, such as π-π stacking, which are influenced by the substituents on the naphthalene core. This information is vital for designing materials with favorable solid-state morphology for enhanced device performance.
The table below outlines a hypothetical design strategy for new functional materials starting from a naphthalene core, based on general principles observed in computational studies of organic semiconductors.
| Design Strategy | Target Property to Enhance | Rationale based on Computational Insights |
| Replace Bromo with Cyano groups | Electron Transport | Cyano groups are strongly electron-withdrawing, which can lower the LUMO energy level, facilitating electron injection and transport. |
| Extend conjugation via Suzuki coupling at Bromo positions | Red-shifted absorption/emission and improved charge mobility | Larger π-conjugated systems generally have smaller energy gaps, leading to absorption and emission at longer wavelengths. Extended conjugation can also enhance intermolecular π-orbital overlap. |
| Introduce bulky side chains at methoxy positions | Solution Processability and Morphology Control | Bulky side chains can increase solubility and influence the solid-state packing, which is critical for optimizing the performance of solution-processed devices. |
While specific computational data for this compound is scarce, the established methodologies and the structure-property relationships derived from studies on analogous naphthalene-based systems provide a robust framework for its potential development into novel functional materials for optoelectronic applications.
Applications and Research Trajectories of Naphthalene Derived Frameworks
Role in Organic Electronic and Photonic Devices
No studies were found that specifically investigate or report on the use of 2,3-Dibromo-6,7-dimethoxynaphthalene in the following applications:
Active Components in Organic Field-Effect Transistors (OFETs)
While numerous naphthalene (B1677914) derivatives are extensively studied for these purposes, research on this specific dibromo-dimethoxy substituted naphthalene isomer is not available in the public domain.
Contributions to Chiral Materials and Supramolecular Chemistry
Similarly, a thorough search did not uncover any research detailing the contributions of this compound to the development of chiral materials or its use in supramolecular chemistry, specifically concerning:
Development of Liquid Crystalline Phases
The absence of information indicates that this compound is likely not a subject of current research in these specific fields, or any such research has not been published in accessible scientific literature. It is possible that the compound is used as an intermediate in the synthesis of other molecules, but its direct application in the requested areas is not documented.
Investigation of Aggregation-Induced Emission (AIE) and Aggregation-Induced Polarization (AIP) Phenomena
Naphthalene derivatives have been investigated for their potential in aggregation-induced emission (AIE), a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This property is attributed to the restriction of intramolecular motions in the aggregated state, which minimizes non-radiative decay pathways and promotes radiative emission. While specific AIE or AIP studies on this compound are not available, the broader class of naphthalene-based fluorophores is an active area of research for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. The presence of methoxy (B1213986) and bromo substituents on the naphthalene core could potentially influence the electronic properties and packing modes in the solid state, which are critical factors for observing AIE and AIP.
Self-Assembly Principles and Supramolecular Architectures
The principles of self-assembly are pivotal in constructing complex supramolecular architectures from molecular building blocks. Halogen bonding, a non-covalent interaction involving halogen atoms, is a powerful tool for directing the self-assembly of molecules. Brominated organic compounds, including naphthalene derivatives, can act as halogen bond donors, interacting with halogen bond acceptors to form well-defined supramolecular structures. The methoxy groups in this compound could also participate in hydrogen bonding or other non-covalent interactions, further guiding the assembly process. Research in this area focuses on creating functional materials with applications in areas such as crystal engineering, liquid crystals, and porous organic frameworks.
Significance in Advanced Organic Synthesis
Strategic Building Blocks for Complex Polycyclic Aromatic Hydrocarbons (PAHs)
Dibrominated aromatic compounds are versatile building blocks in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs). The bromine atoms serve as reactive handles for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the extension of the π-conjugated system. These reactions enable the fusion of additional aromatic rings to the naphthalene core, leading to the construction of larger, more complex PAHs with tailored electronic and photophysical properties. Such PAHs are of interest for their applications in organic electronics, including organic field-effect transistors (OFETs) and photovoltaics.
Precursors for Heteroatom-Incorporated π-Conjugated Skeletons
The introduction of heteroatoms (e.g., nitrogen, sulfur, phosphorus) into π-conjugated systems can significantly modulate their electronic structure, optical properties, and intermolecular interactions. Dibrominated naphthalenes can serve as precursors for the synthesis of such heteroatom-containing frameworks. Through reactions like the Buchwald-Hartwig amination or other transition-metal-catalyzed cross-coupling reactions, the bromine atoms can be substituted with various heteroatom-containing moieties. This synthetic strategy provides access to a wide range of novel materials with potential applications in fields such as organic electronics, sensing, and catalysis.
Future Research Directions and Emerging Trends for 2,3 Dibromo 6,7 Dimethoxynaphthalene
Exploration of Novel Substitution Patterns and Hybrid Naphthalene (B1677914) Derivatives
The two bromine atoms on the 2,3-Dibromo-6,7-dimethoxynaphthalene scaffold are prime sites for chemical modification, offering a gateway to a vast array of novel derivatives with tailored electronic and steric properties. The future in this area lies in the strategic and selective functionalization of these positions to create complex, multi-substituted naphthalene systems.
A primary avenue of exploration involves palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govlibretexts.orgyoutube.commdpi.com The differential reactivity of the two bromine atoms could potentially be exploited to achieve selective mono- or di-substitution, leading to unsymmetrical naphthalene derivatives. acs.org For instance, sequential Suzuki or Stille couplings could introduce different aryl or heteroaryl groups at the 2- and 3-positions, leading to compounds with unique photophysical or electronic properties. mdpi.comnih.gov The synthesis of such unsymmetrical biaryl derivatives is a significant area of interest in the development of organic electronics. mdpi.com
Furthermore, the combination of the existing methoxy (B1213986) groups with newly introduced functionalities could lead to hybrid naphthalene derivatives with intricate substitution patterns. These patterns are crucial in fine-tuning the molecule's properties for specific applications. For example, the introduction of electron-donating or electron-withdrawing groups can modulate the HOMO-LUMO gap, influencing the compound's absorption and emission spectra. The development of regioselective functionalization methods will be key to accessing this chemical diversity. researchgate.netresearchgate.net
| Potential Cross-Coupling Reactions | Reactant | Potential Functionality Introduced | Potential Application Area |
| Suzuki Coupling | Arylboronic acids/esters | Aryl, Heteroaryl | Organic Electronics, Pharmaceuticals |
| Stille Coupling | Organostannanes | Alkyl, Alkenyl, Aryl | Organic Synthesis, Materials Science |
| Sonogashira Coupling | Terminal alkynes | Alkynyl | Conjugated Polymers, Molecular Wires |
| Buchwald-Hartwig Amination | Amines | Primary, Secondary, or Tertiary Amines | Pharmaceuticals, Organic Light-Emitting Diodes (OLEDs) |
| Heck Coupling | Alkenes | Alkenyl | Polymer Chemistry, Natural Product Synthesis |
Integration into Hybrid Organic-Inorganic Material Systems
The rigid, aromatic structure of the naphthalene core makes this compound an excellent candidate for incorporation into hybrid organic-inorganic materials. These materials, which combine the desirable properties of both organic and inorganic components, are at the forefront of materials science research.
One of the most promising applications is in the construction of Metal-Organic Frameworks (MOFs). By converting the bromine atoms to carboxylic acid or other coordinating groups, this compound can serve as an organic linker, connecting metal nodes to form porous, crystalline structures. The dimethoxy groups can influence the framework's polarity and its interactions with guest molecules. The specific geometry of this linker could lead to MOFs with unique pore structures and functionalities, suitable for applications in gas storage, separation, and catalysis.
Another emerging area is the development of hybrid periodic mesoporous organosilicas (PMOs). In these materials, organic fragments are covalently integrated into a silica (B1680970) framework. This compound, after appropriate functionalization with silane (B1218182) groups, could be used as a bridging organic moiety. The resulting PMOs would possess the robustness of silica combined with the optical or electronic properties of the naphthalene unit. The methoxy groups could further be used to tune the surface properties of the pores.
| Hybrid Material System | Role of Naphthalene Derivative | Potential Properties and Applications |
| Metal-Organic Frameworks (MOFs) | Organic Linker | High porosity, tunable pore chemistry for gas storage, catalysis, and sensing. |
| Hybrid Perovskites | Organic Cation/Spacer | Tunable optoelectronic properties for solar cells and lighting. |
| Periodic Mesoporous Organosilicas (PMOs) | Bridging Organic Group | High surface area, ordered porosity, and tailored functionality for catalysis and adsorption. |
| Functionalized Nanoparticles | Surface Ligand | Modified surface properties for targeted drug delivery, imaging, and sensing. |
Advancements in Computational Modeling for Predictive Chemical Research
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting the properties and reactivity of molecules, thus guiding experimental efforts. iau.irrsc.orgnih.govresearchgate.net For this compound and its derivatives, computational modeling can provide valuable insights into several key areas.
DFT calculations can be employed to predict the electronic properties of novel derivatives, such as their HOMO-LUMO gaps, ionization potentials, and electron affinities. iau.ir This information is crucial for designing materials for organic electronic applications. For example, by modeling the effects of different substituents at the 2- and 3-positions, researchers can computationally screen for candidates with optimal electronic characteristics before embarking on time-consuming synthesis. nih.gov
Furthermore, computational models can elucidate reaction mechanisms and predict regioselectivity in functionalization reactions. rsc.org By calculating the activation energies for different reaction pathways, it is possible to determine the most likely outcome of a reaction, saving experimental time and resources. For instance, understanding the subtle electronic effects of the methoxy groups on the reactivity of the bromine atoms can aid in the design of selective synthesis strategies. rsc.org The study of non-covalent interactions can also provide insights into the crystal packing and bulk properties of materials derived from this naphthalene core.
| Computational Method | Predicted Property/Insight | Relevance to Research |
| Density Functional Theory (DFT) | Electronic structure (HOMO/LUMO), reaction energies, spectroscopic properties. | Design of new materials with targeted electronic and optical properties; prediction of reaction outcomes. iau.irrsc.orgnih.gov |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and emission spectra. | Prediction of photophysical properties for applications in OLEDs and sensors. iau.ir |
| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of chemical bonds and non-covalent interactions. | Understanding intermolecular forces that govern crystal packing and material properties. |
| Molecular Dynamics (MD) Simulations | Conformational analysis and dynamics of larger systems (e.g., polymers, MOFs). | Predicting the bulk properties and behavior of materials incorporating the naphthalene unit. |
Sustainable Synthesis and Circular Economy Considerations for Naphthalene Compounds
In line with the growing emphasis on green chemistry, future research on this compound and its derivatives must prioritize sustainable synthetic methods and consider their lifecycle within a circular economy framework.
This includes the development of more environmentally benign synthetic routes that minimize the use of hazardous reagents and solvents, reduce energy consumption, and maximize atom economy. rsc.org For example, exploring photocatalytic or biocatalytic methods for the functionalization of the naphthalene core could offer greener alternatives to traditional transition-metal-catalyzed reactions. nih.gov Biocatalysis, using whole cells or isolated enzymes, can perform highly selective reactions under mild conditions. nih.gov
From a circular economy perspective, the focus will be on designing naphthalene-based materials that are recyclable or biodegradable. This involves considering the end-of-life of the products from the initial design phase. For instance, developing polymers or materials that can be easily depolymerized back to their monomeric naphthalene units would enable a closed-loop system, reducing waste and reliance on virgin feedstocks. Research into the biodegradability of functionalized naphthalenes is also crucial to mitigate their potential environmental impact.
| Sustainable Approach | Description | Potential Benefits |
| Green Solvents | Utilizing water, supercritical fluids, or bio-based solvents in synthesis. | Reduced toxicity and environmental impact. |
| Catalysis | Employing highly efficient and recyclable catalysts, including biocatalysts and photocatalysts. rsc.orgnih.gov | Increased reaction efficiency, reduced waste, and milder reaction conditions. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product. | Minimized waste generation. |
| Renewable Feedstocks | Investigating the synthesis of naphthalene precursors from biomass. | Reduced reliance on fossil fuels. |
| Design for Degradability | Incorporating functional groups that facilitate biodegradation or chemical recycling. | Reduced persistence in the environment and promotion of a circular economy. |
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 2,3-Dibromo-6,7-dimethoxynaphthalene derivatives?
- Methodology : The compound is often synthesized via electrophilic aromatic substitution or halogenation of dimethoxynaphthalene precursors. For example, AlCl₃-mediated reactions are used to selectively cleave methoxy groups in monoaroylated derivatives (e.g., 1-monoaroyl-2,7-dimethoxynaphthalene), preserving other functional groups . Propargyl bromide can also be employed in nucleophilic substitution reactions with naphthol derivatives under basic conditions (e.g., K₂CO₃/DMF) to introduce alkoxy groups .
- Critical Consideration : Reaction conditions (solvent, temperature, stoichiometry) significantly impact selectivity. For instance, excess AlCl₃ (5+ equivalents) is required for quantitative cleavage of 2-methoxy groups in monoaroylated systems .
Q. How is X-ray crystallography applied to analyze the molecular conformation of substituted naphthalenes?
- Methodology : Single-crystal X-ray diffraction is used to resolve intramolecular interactions (e.g., hydrogen bonds) and packing patterns. For example, in 1-benzoyl-2-hydroxy-7-methoxynaphthalene, intramolecular O–H···O=C hydrogen bonding stabilizes a six-membered ring conformation, while intermolecular interactions dictate crystal packing .
- Data Interpretation : Dihedral angles between aromatic rings (e.g., 58.65° in the cited structure) reveal steric constraints affecting reactivity .
Advanced Research Questions
Q. Why does AlCl₃ selectively cleave methoxy groups in monoaroylated naphthalenes but not diaroylated analogs?
- Mechanistic Insight : Monoaroylated derivatives (e.g., 1-aroyl-2,7-dimethoxynaphthalene) undergo cleavage due to AlCl₃ coordinating with the carbonyl oxygen, facilitating methyl-oxygen bond scission. In contrast, diaroylated systems (e.g., 1,8-diaroyl-2,7-dimethoxynaphthalene) experience steric hindrance, preventing the required conformation for cleavage .
- Experimental Validation :
| Substrate | AlCl₃ (equiv) | Product Yield | Reference |
|---|---|---|---|
| 1-Monoaroyl-2,7-dimethoxy | 5 | >95% | |
| 1,8-Diaroyl-2,7-dimethoxy | 10 | <5% |
Q. How do computational models reconcile discrepancies in thermodynamic data for dimethylnaphthalenes?
- Contradiction Analysis : For 2,3-dimethylnaphthalene, statistically calculated entropy (S(T)) values deviate significantly from experimental data, unlike other methylated analogs. This suggests limitations in force fields or missing conformational parameters in simulations .
- Methodological Gap : Hybrid DFT-MD approaches or improved torsional potential models may resolve these discrepancies.
Q. What role do steric and electronic factors play in the chemoselectivity of naphthalene derivatives?
- Case Study : In 1,8-diaroyl-2,7-dimethoxynaphthalene, steric bulk from adjacent aroyl groups blocks AlCl₃ coordination, preventing methoxy cleavage. Electronic effects (e.g., electron-withdrawing bromine in 2,3-dibromo derivatives) further modulate reactivity by altering ring electron density .
- Design Strategy : Substituent positioning (ortho vs. para) and electronic character (donor/withdrawing) must be optimized for targeted functionalization.
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
